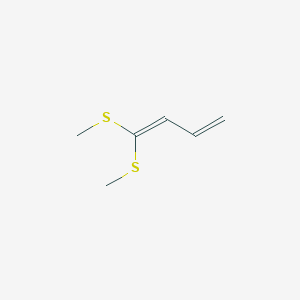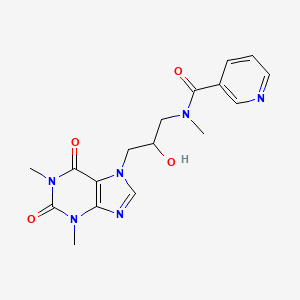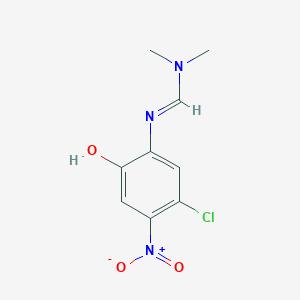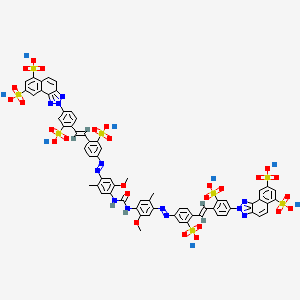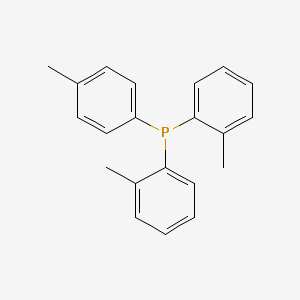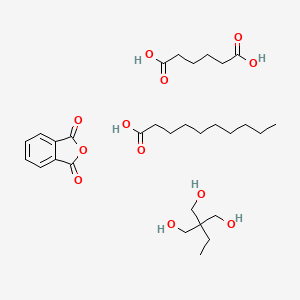
2-Benzofuran-1,3-dione;decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate is a complex polymeric compound. It is synthesized through the polymerization of hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,3-isobenzofurandione, with decanoate groups. This compound is known for its unique properties, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate involves a multi-step polymerization process. The primary reactants, hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,3-isobenzofurandione, undergo a condensation reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to accelerate the reaction, and the polymerization process is monitored to achieve the desired molecular weight and properties. The final product is then purified and processed into various forms for different applications.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its properties.
Substitution: Various substituents can be introduced into the polymer chain through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylated derivatives, while reduction can produce hydroxylated products. Substitution reactions can introduce various functional groups into the polymer chain, altering its properties.
Scientific Research Applications
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biocompatible implants and prosthetics.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique properties.
Mechanism of Action
The mechanism by which hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, making it effective in applications like coatings and adhesives. The pathways involved in its action depend on the specific application and the environment in which it is used.
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in packaging and textiles.
Polybutylene terephthalate (PBT): Known for its high strength and resistance to solvents.
Polycarbonate (PC): Used in applications requiring high impact resistance and transparency.
Uniqueness
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate stands out due to its unique combination of properties, including high thermal stability, biocompatibility, and versatility in various applications. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound for research and industrial use.
Properties
CAS No. |
68936-87-8 |
|---|---|
Molecular Formula |
C30H48O12 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C10H20O2.C8H4O3.C6H10O4.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI Key |
HQEUOMSLAGRSJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
Related CAS |
68936-87-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)


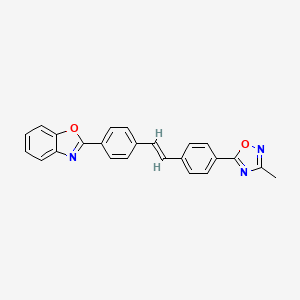
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
